molecular formula C8H7NO4 B1280447 4-Aminoisophthalic acid CAS No. 33890-03-8

4-Aminoisophthalic acid

Cat. No. B1280447
CAS RN: 33890-03-8
M. Wt: 181.15 g/mol
InChI Key: BDBLLWHZWCBDAR-UHFFFAOYSA-N
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Description

4-Aminoisophthalic acid is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and polymers with potential biological activities and applications in materials science. While the provided papers do not directly discuss 4-aminoisophthalic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of 4-aminoisophthalic acid's role in chemical research.

Synthesis Analysis

The synthesis of related compounds, such as 4-aminophthalazin-1(2H)-ones (APOs), involves palladium-catalyzed cross-coupling reactions with isocyanide insertion, which offers a straightforward approach to diversely substituted heterocyclic compounds . Similarly, the synthesis of 4-aminophthalimide from 4-nitrophthalimide through reduction demonstrates the potential for converting nitro derivatives to amino derivatives, which could be applicable to 4-aminoisophthalic acid .

Molecular Structure Analysis

The molecular structures of compounds synthesized from 5-aminoisophthalic acid, a close relative of 4-aminoisophthalic acid, have been determined using single crystal X-ray diffraction. These structures exhibit various coordination modes and form intricate three-dimensional frameworks, which are stabilized by hydrogen bonding . This suggests that 4-aminoisophthalic acid could also form complex structures with metal ions and other organic ligands.

Chemical Reactions Analysis

The chemical reactivity of aminoisophthalic acid derivatives is highlighted by their ability to form metal-organic frameworks (MOFs) and polymers. For instance, 5-aminoisophthalic acid has been used to synthesize MOFs with luminescent properties and the ability to undergo single-crystal-to-single-crystal transformations . Additionally, 4-aminophthalic acid can be polymerized electrochemically to form low molecular weight polymers with high temperature stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminoisophthalic acid derivatives are diverse. For example, the MOFs based on 5-aminoisophthalic acid exhibit luminescent properties and can absorb and deliver molecules through their channels . The polymers derived from 4-aminophthalic acid demonstrate temperature stability comparable to polyamide-imide polymers, which is significant for material applications . These properties suggest that 4-aminoisophthalic acid itself may possess unique physical and chemical characteristics that could be exploited in various applications.

Scientific Research Applications

Protein Structure Determination

4-Aminoisophthalic acid, or closely related compounds like 5-aminoisophthalic acid, have been explored for their utility in protein structure determination. For instance, 5-Amino-2,4,6-tribromoisophthalic acid has been used as a phasing tool in MAD phasing, a technique important for determining protein structures (Beck, Gruene, & Sheldrick, 2010).

DNA Binding and Nuclear Imaging

The effects of side chains on the DNA binding ability of 4-aminoisophthalic acid derivatives have been researched. These compounds demonstrate strong binding to duplex DNA and have potential applications in nucleic acid assays and nuclear imaging (Zhou et al., 2014).

Supramolecular Architecture

The compound has been used to study the supramolecular architecture in various complexes. For instance, a 1:1 molecular complex of 5-aminoisophthalic acid with 1,2-bis(4-pyridyl)ethane has been examined for its structural properties (Lush & Shen, 2014).

Metal-Organic Frameworks (MOFs)

4-Aminoisophthalic acid is key in the formation of various metal-organic frameworks (MOFs). These structures, such as those based on 5-aminoisophthalic acid and 4,4'-bipyridine, display interesting properties like luminescence and the ability to undergo single-crystal-to-single-crystal transformation (Wang et al., 2012).

Antimicrobial Activity

Novel Ag(I)-5-aminoisophthalate complexes have been synthesized, demonstrating antimicrobial activity against various microorganisms, including yeast and mold. This highlights the potential of these complexes in antimicrobial applications (Günay et al., 2015).

Luminescent Sensing

4-Aminoisophthalic acid-based frameworks have been investigated for their luminescent properties, particularly in the detection of mercury(II) ions. The unique structure of these frameworks enables selective and sensitive luminescent sensing in various applications (Jiang et al., 2020).

Gas Adsorption

In the context of gas adsorption, metal-organic frameworks involving 4-aminoisophthalic acid have shown promise. For example, a 3D porous framework synthesized from this acid and Cu(NO3)2 demonstrated selective CO2 adsorption over N2, indicating potential applications in gas storage and separation (Zhao et al., 2017).

Vapochromism

5-Aminoisophthalic acid has been found to exhibit reversible color changes when exposed to solvent vapors, a phenomenon known as vapochromism. This property is due to pseudopolymorphic transformations and could have implications in various sensing applications (Fujii et al., 2011).

Future Directions

Future research could explore the use of 4-Aminoisophthalic acid in the fabrication of antibacterial materials, as has been done with related compounds . Additionally, further studies could investigate the potential of 4-Aminoisophthalic acid in the field of organic synthesis.

properties

IUPAC Name

4-aminobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBLLWHZWCBDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463305
Record name 4-Aminoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisophthalic acid

CAS RN

33890-03-8
Record name 4-Amino-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33890-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.3 g (150 mmol) of LiOH.H2O are added to a stirred solution of 15.7 g (75 mmol) of methyl 4-amino-isophtalate in 300 ml of dioxane and 1200 ml of water. The reaction mixture is heated for 1 hour to 100° C., cooled and acidified to pH=1 by the addition of concentrated HCl. A precipitate is obtained then filtered off, washed, and dried under vacuum to yield 13 g (yield=95.7%) of the desired compound.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.7%

Synthesis routes and methods II

Procedure details

To a solution of 4-nitro isophthalic acid (98 g, 0.457 mol) in methanol (5 L) was added Pd/C (20%) and hydrogenated at RT for 4 h. The reaction mixture was filtered through celite and filtrate concentrated under vacuum to give 4-amino isophthalic acid (72 g, 87%) as a solid.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Into 20 mL EtOH and 20 mL HOAc was dissolved 2 g (9.48 mmol) 4-nitroisophthalic acid, and the solution was subjected to hydrogenation at atmospheric conditions over 1 g of 5% Pd on carbon. After 16 h, mixture was filtered, and filtrate was evaporated. The residue crystallized from methylene chloride-hexane, giving 1.29 g (75%) crystalline desired intermediate.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
MT Bogert, JD Wiggin, JE Sinclair - Journal of the American …, 1907 - ACS Publications
… for the synthesis of other quinazolines, we have succeeded in preparing various alkyl derivatives of the 6- and 7-carboxy-4-ketodihydroquinazolines from 4-aminoisophthalic acid and …
Number of citations: 2 pubs.acs.org
Y Valadbeigi, T Causon - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
Aminobenzoic acids are well-established candidates for understanding the formation of isomeric ions in positive mode electrospray ionization as they yield both N- and O-protomers (…
Number of citations: 4 pubs.rsc.org
Y Yuan, S Feng, L Feng, Q Yu, T Liu… - Angewandte Chemie …, 2020 - Wiley Online Library
… The introduction of 4-aminoisophthalic acid forms a nano-pocket with high selectivity and … nano-pocket formed by the introduction of 4-aminoisophthalic acid is smaller than the spatial …
Number of citations: 107 onlinelibrary.wiley.com
LS Fosdick, OE Fancher - Journal of the American Chemical …, 1941 - ACS Publications
… 4-aminoisophthalic acid would be interesting. This paper deals with the synthesis of some … The esters of 4-aminoisophthalic acid are now in the process of synthesis. All of the esters …
Number of citations: 12 pubs.acs.org
QY Ju, JJ Zheng, L Xu, HY Jiang, ZQ Xue, L Bai… - Nano Research, 2023 - Springer
… /Hf-MOF-808s modified with several defect-generating organic ligands [26], including isophthalic acid (IPA), 2-methylisophthalic acid, 4-hydroxyisophthalic acid, 4-aminoisophthalic acid…
Number of citations: 3 link.springer.com
PD Bartlett, JD Gill Jr - Journal of the American Chemical Society, 1941 - ACS Publications
… 4-aminoisophthalic acid would be interesting. This paper deals with the synthesis of some … The esters of 4-aminoisophthalic acid are now in the process of synthesis. All of the esters …
Number of citations: 3 pubs.acs.org
LH Tagle, CA Terraza, A Leiva… - High Performance …, 2012 - journals.sagepub.com
… , with the exception of PA-7, which was derived from p-aminobenzoic acid, and PA-8, which was obtained from the diacid derived from phthalic anhydride and 4-aminoisophthalic acid …
Number of citations: 13 journals.sagepub.com
LS Fosdick, GW Rapp - Journal of the American Chemical Society, 1943 - ACS Publications
… The bis-(dialkylaminoalkyl) esters of 4aminoisophthalic acid also have been prepared by the authorsand will be presented in another paper. …
Number of citations: 3 pubs.acs.org
O Rowe - 2013 - ueaeprints.uea.ac.uk
A variety of metal-organic frameworks have been synthesised and structurally characterised and their gas uptake behaviours investigated. The solvothermal reaction of Zn(NO3)2.6H2O …
Number of citations: 1 ueaeprints.uea.ac.uk
A Wang - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… 4-Azidobenzoic acid was prepared from 4-aminoisophthalic acid by diazotization followed by azidation with sodium azide (Sato et al., 2010). A mixture of Cu(NO 3 ) 2 3 H 2 O (0.130 g, …
Number of citations: 1 scripts.iucr.org

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